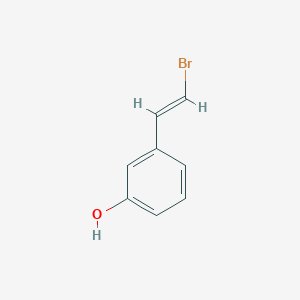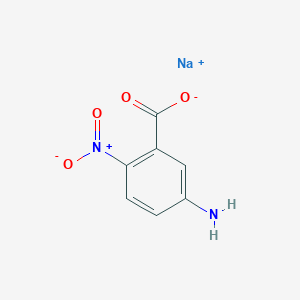
4-Ethylbenzene-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and an ethyl group is attached to the fourth carbon atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbenzene-1,2-diamine hydrochloride typically involves the following steps:
Nitration: Ethylbenzene is nitrated to form 4-ethyl-1,2-dinitrobenzene.
Reduction: The nitro groups in 4-ethyl-1,2-dinitrobenzene are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Hydrochloride Formation: The resulting 4-ethylbenzene-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to ensure efficient nitration of ethylbenzene.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step, which is more efficient and scalable.
Crystallization: The final product is purified through crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-Ethylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Tetrahydro derivatives.
Substitution: N-substituted derivatives, such as N-acyl or N-alkyl compounds.
科学的研究の応用
4-Ethylbenzene-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4-Ethylbenzene-1,2-diamine hydrochloride exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
- 4-Methylbenzene-1,2-diamine hydrochloride
- 4-Chlorobenzene-1,2-diamine hydrochloride
- 4-Nitrobenzene-1,2-diamine hydrochloride
Comparison
4-Ethylbenzene-1,2-diamine hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. Compared to its methyl, chloro, and nitro analogs, the ethyl group provides different steric and electronic effects, making it suitable for specific applications where these properties are advantageous.
特性
IUPAC Name |
4-ethylbenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOZDPAWHNICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B8026521.png)


![(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione](/img/structure/B8026545.png)
![6-Phenylfuro[2,3-b]pyrazine](/img/structure/B8026552.png)





![8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8026614.png)
![2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8026619.png)
